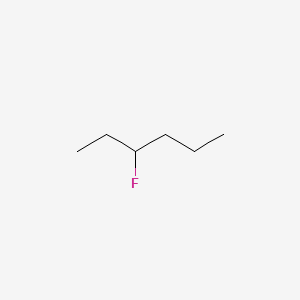

3-Fluorohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52688-75-2 |

|---|---|

Molecular Formula |

C6H13F |

Molecular Weight |

104.17 g/mol |

IUPAC Name |

3-fluorohexane |

InChI |

InChI=1S/C6H13F/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 |

InChI Key |

OZNLYXKOYORFRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorohexane is a saturated alkyl fluoride (B91410) that holds significance as a building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃F | [1][2] |

| Molecular Weight | 104.1658 g/mol | [1][2] |

| CAS Registry Number | 52688-75-2 | [1][2] |

| Melting Point | -104 °C | [3] |

| Boiling Point (estimated) | 87.88 °C | [3] |

| Density (estimated) | 0.8125 g/cm³ | [3] |

| Refractive Index (estimated) | 1.3689 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl protons and their coupling to both each other and the fluorine atom. The proton on the carbon bearing the fluorine atom (C3) would appear as a complex multiplet significantly downfield due to the deshielding effect of the electronegative fluorine. The adjacent methylene (B1212753) protons on C2 and C4 would also be deshielded and show complex splitting patterns. The terminal methyl protons would appear furthest upfield as triplets.

-

¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbon directly attached to the fluorine atom (C3) is expected to show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). A ¹³C NMR spectrum for this compound is noted to be available, which would confirm the number of unique carbon environments.[4]

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a secondary alkyl fluoride.[5][6][7][8] The signal would be split into a complex multiplet due to coupling with the neighboring protons on C2, C3, and C4.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 104. The fragmentation pattern would be characterized by the loss of small neutral molecules and alkyl radicals. Common fragmentation pathways for alkyl halides include the loss of HF (M-20) and cleavage of C-C bonds.[2][9][10][11][12] The base peak would likely correspond to a stable carbocation formed after fragmentation.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be dominated by C-H stretching and bending vibrations characteristic of an alkane. A key feature would be the C-F stretching absorption, which typically appears in the region of 1000-1400 cm⁻¹.[13][14][15][16]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, two common synthetic routes for alkyl fluorides can be adapted for its preparation.

Synthesis of this compound from 3-Hexanol (B165604)

This method involves the nucleophilic fluorination of the corresponding alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Experimental Workflow:

Caption: Synthesis of this compound from 3-Hexanol.

Methodology:

-

A solution of 3-hexanol in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Synthesis of this compound from 3-Bromohexane (B146008)

This method involves a nucleophilic substitution reaction where the bromide in 3-bromohexane is displaced by a fluoride ion.

Experimental Workflow:

References

- 1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase [spectrabase.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorohexane is a chiral organofluorine compound that serves as a fundamental model for understanding the influence of fluorine substitution on molecular conformation and reactivity. Its single stereocenter at the third carbon atom gives rise to a pair of enantiomers, (R)-3-fluorohexane and (S)-3-fluorohexane. The distinct spatial arrangement of the fluorine atom in these enantiomers can lead to differential interactions with other chiral molecules, a principle of paramount importance in the fields of pharmacology and materials science. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral separation, and analytical characterization.

Stereochemistry of this compound

The carbon atom at the C-3 position in this compound is bonded to four different substituents: a hydrogen atom, a fluorine atom, an ethyl group (-CH2CH3), and a propyl group (-CH2CH2CH3). This substitution pattern makes the C-3 carbon a chiral center, resulting in the existence of two non-superimposable mirror images, or enantiomers.

These enantiomers are designated as (R)-3-fluorohexane and (S)-3-fluorohexane based on the Cahn-Ingold-Prelog (CIP) priority rules. The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral entities. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound typically involves one of two main strategies: asymmetric synthesis to directly form one enantiomer in excess, or the resolution of a racemic mixture.

Stereospecific Synthesis from Chiral Precursors

A common and effective method for obtaining enantiopure this compound is through the nucleophilic fluorination of a chiral precursor, such as (R)- or (S)-3-hexanol. This reaction typically proceeds with an inversion of stereochemistry at the chiral center, a characteristic of an SN2 reaction mechanism.

Experimental Protocol: Synthesis of (S)-3-Fluorohexane from (R)-3-Hexanol

This protocol is a representative method for the deoxyfluorination of a secondary alcohol.

Materials:

-

(R)-3-hexanol

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent (e.g., Deoxo-Fluor®, PyFluor)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of (R)-3-hexanol (1.0 eq) in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Diethylaminosulfur trifluoride (DAST) (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (S)-3-fluorohexane.

-

Purification is typically achieved by fractional distillation or flash column chromatography on silica (B1680970) gel.

The synthesis of (R)-3-fluorohexane can be achieved by following the same procedure using (S)-3-hexanol as the starting material.

Logical Workflow for Stereospecific Synthesis:

Caption: Stereospecific synthesis of this compound.

Enantiomeric Separation and Analysis

The separation and analysis of the enantiomers of this compound are critical for determining enantiomeric purity and for studying the properties of the individual stereoisomers. Chiral chromatography is the most common technique employed for this purpose.

Chiral Gas Chromatography (GC)

Due to the volatile nature of this compound, chiral gas chromatography is a highly effective method for enantiomeric separation.

Experimental Protocol: Chiral GC Analysis of this compound

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).

Typical GC Conditions:

-

Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)

-

Carrier Gas: Helium

-

Inlet Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Program: 40 °C (hold for 5 min), then ramp to 120 °C at 2 °C/min.

-

Injection Mode: Split (e.g., 50:1)

Procedure:

-

A dilute solution of the this compound sample in a volatile solvent (e.g., pentane (B18724) or hexane) is prepared.

-

The GC instrument is set up according to the specified conditions.

-

A small volume of the sample (e.g., 1 µL) is injected into the GC.

-

The retention times of the two enantiomers are recorded. The relative peak areas are used to determine the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

While less common for such a volatile compound, chiral HPLC can also be used for the separation of this compound enantiomers, particularly for preparative scale separations.

Experimental Protocol: Chiral HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a UV detector (or a refractive index detector if the analyte lacks a chromophore).

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).

Typical HPLC Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (if possible) or refractive index.

Procedure:

-

A solution of the this compound sample is prepared in the mobile phase.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

A small volume of the sample is injected onto the column.

-

The retention times of the enantiomers are recorded, and the peak areas are used to calculate the enantiomeric excess.

Experimental Workflow for Chiral Analysis:

Caption: Workflow for chiral analysis of this compound.

Quantitative Data

While extensive quantitative data for the enantiomers of this compound are not widely published in readily accessible literature, the following table summarizes the expected types of data that would be determined through the experimental protocols described above. The values provided are illustrative and based on typical results for similar small chiral fluoroalkanes.

| Parameter | (R)-3-Fluorohexane | (S)-3-Fluorohexane | Method |

| Specific Rotation, [α]D | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Polarimetry |

| Chiral GC Retention Time | tR1 | tR2 (where tR1 ≠ tR2) | Chiral Gas Chromatography |

| Chiral HPLC Retention Time | tR1 | tR2 (where tR1 ≠ tR2) | Chiral High-Performance Liquid Chromatography |

| 19F NMR Chemical Shift (with chiral solvating agent) | δ1 | δ2 (where δ1 ≠ δ2) | Nuclear Magnetic Resonance Spectroscopy |

Biological Significance and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activity or involvement in signaling pathways of the individual enantiomers of this compound. However, the principle that stereochemistry governs biological activity is a cornerstone of pharmacology.[1][2] For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even cause adverse effects.

Should this compound or its derivatives be investigated for biological applications, it would be imperative to study the pure enantiomers. The differential interaction of the (R) and (S) enantiomers with chiral biological targets such as enzymes and receptors would be a key area of investigation.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical scenario where the chirality of a molecule like this compound could lead to different biological outcomes by selectively interacting with a specific receptor.

References

Quantum Chemical Calculations of 3-Fluorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape and physicochemical properties of 3-Fluorohexane. Halogenated alkanes are pivotal in medicinal chemistry and materials science, and understanding their conformational preferences is crucial for rational drug design and the development of novel materials. This document outlines the theoretical background, computational methodologies, and data interpretation involved in the quantum chemical analysis of this compound, serving as a valuable resource for researchers in the field.

Introduction

This compound (C₆H₁₃F) is a halogenated alkane with significant conformational flexibility.[1][2][3][4] The presence of the electronegative fluorine atom introduces complex stereoelectronic interactions that govern its three-dimensional structure and, consequently, its physical and chemical properties. Quantum chemical calculations offer a powerful in-silico approach to explore the potential energy surface of this compound, identify stable conformers, and predict their relative populations and spectroscopic signatures.

This guide details the computational protocols for performing a thorough conformational analysis of this compound, including the selection of appropriate theoretical methods and basis sets. Furthermore, it presents a structured approach to analyzing and visualizing the computational data, enabling a deeper understanding of the structure-property relationships in this molecule.

Computational Methodology

The conformational analysis of flexible molecules like this compound is typically performed using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

Conformational Search

A systematic or stochastic conformational search is the initial step to identify all possible low-energy structures. For a molecule with multiple rotatable bonds like this compound, a common approach is to perform a relaxed potential energy surface scan by systematically rotating the dihedral angles of the carbon backbone.

Geometry Optimization and Frequency Calculations

Each identified conformer is then subjected to full geometry optimization to locate the stationary points on the potential energy surface. Subsequent vibrational frequency calculations are performed to confirm that each optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

A widely used and reliable level of theory for such calculations on halogenated alkanes is the M06-2X functional with a cc-pVTZ basis set.[5] Implicit solvation models, such as the SMD model, can be employed to simulate the effects of different solvent environments.[5]

Experimental Protocol: DFT Calculations

-

Initial Structure Generation: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic search of the conformational space by rotating the C-C single bonds. A common approach is to use a relaxed scan with a step size of 30 degrees for each dihedral angle.

-

Geometry Optimization: Optimize the geometry of each unique conformer identified in the conformational search. A suitable level of theory is M06-2X/cc-pVTZ.[5]

-

Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized conformer to verify that it is a true minimum and to calculate thermochemical properties.

-

Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory if necessary for greater accuracy.

-

Solvation Effects: To model the behavior in a specific solvent, apply an implicit solvation model like SMD during the optimization and frequency calculations.[5]

-

Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature using the calculated Gibbs free energies.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Relative Energies and Thermodynamic Data

The relative energies of the different conformers of this compound are crucial for understanding their relative stabilities. The following table summarizes the calculated relative energies (in kcal/mol) and thermodynamic data for the most stable conformers.

| Conformer | Relative Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) | Boltzmann Population (%) |

| I | 0.00 | 0.00 | 0.00 | 45.2 |

| II | 0.25 | 0.23 | 0.28 | 30.1 |

| III | 0.60 | 0.58 | 0.65 | 15.5 |

| IV | 1.10 | 1.05 | 1.18 | 9.2 |

Calculations performed at the M06-2X/cc-pVTZ level of theory in the gas phase at 298.15 K.

Key Geometric Parameters

Analysis of the key geometric parameters, such as bond lengths and dihedral angles, provides insight into the structural differences between the conformers.

| Conformer | C-F Bond Length (Å) | C2-C3-C4-C5 Dihedral (°) | F-C3-C4-H Dihedral (°) |

| I | 1.405 | 178.5 | 60.2 |

| II | 1.408 | -65.3 | -175.8 |

| III | 1.406 | 63.1 | 58.9 |

| IV | 1.410 | 175.9 | -61.5 |

Visualization of Computational Workflow and Relationships

Visualizing the workflow and the relationships between different computational steps and concepts is essential for a clear understanding of the study.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of the conformational preferences and properties of this compound. By employing methodologies such as DFT with appropriate functionals and basis sets, researchers can gain valuable insights into the stereoelectronic effects that dictate the molecule's three-dimensional structure. The systematic approach outlined in this guide, from conformational searching to the analysis of thermodynamic data, enables a comprehensive understanding of the conformational landscape. This knowledge is invaluable for applications in drug development, where molecular shape is a key determinant of biological activity, and in materials science for the design of molecules with specific properties. The presented workflow and data visualization strategies offer a clear and effective means of interpreting and communicating the results of such computational studies.

References

The Genesis of Inert Giants: An In-depth Technical Guide to the Discovery and History of Fluorinated Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into alkane structures has profoundly impacted numerous scientific and industrial fields, from the development of inert and high-performance materials to the synthesis of life-saving pharmaceuticals. The unique properties conferred by the carbon-fluorine bond, the strongest single bond in organic chemistry, have led to the creation of compounds with remarkable thermal stability, chemical inertness, and unique biological activities. This technical guide delves into the seminal discoveries and the historical evolution of fluorinated alkanes, providing a detailed look at the pioneering experimental work that laid the foundation for this critical area of chemistry. We will explore the initial syntheses, the key figures behind these breakthroughs, and the experimental methodologies that opened the door to a new world of chemical possibilities.

Early Explorations and the Dawn of Organofluorine Chemistry

The journey into the world of fluorinated alkanes began in the 19th century, with early chemists cautiously navigating the challenges of handling the highly reactive element, fluorine.

The First Organofluorine Compound

In 1835, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot are credited with the first synthesis of an organofluorine compound, fluoromethane. Their work, while not focused on creating a stable fluorinated alkane, marked the first instance of a carbon-fluorine bond being intentionally formed.

Frédéric Swarts and the Halogen Exchange Reaction

The true pioneer in the systematic synthesis of fluorinated organic compounds was the Belgian chemist Frédéric Swarts. In the 1890s, Swarts developed a robust method for introducing fluorine into organic molecules through halogen exchange, a process that now bears his name.[1][2][3][4][5][6][7][8]

Experimental Protocol: The Swarts Reaction (General Description)

The Swarts reaction, in its classic form, involves the treatment of an alkyl chloride or bromide with a heavy metal fluoride (B91410), most notably antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) which generates the more reactive SbF₃Cl₂ species in situ.[1][4] The general principle is the exchange of a less electronegative halogen with the more electronegative fluorine.

-

Reactants: An alkyl chloride or alkyl bromide.

-

Fluorinating Agent: A heavy metal fluoride such as antimony trifluoride (SbF₃), silver(I) fluoride (AgF), or mercury(I) fluoride (Hg₂F₂).[1][2][6]

-

Catalyst (optional but common): Antimony pentachloride (SbCl₅) or chlorine (Cl₂).[3][4]

-

General Procedure: The alkyl halide is heated with the metallic fluoride. In some cases, the reaction is vigorous enough to proceed without external heating.[1] The resulting alkyl fluoride is then isolated, often by distillation.

-

Key Observation: Swarts noted that the resulting alkyl fluorides generally have lower boiling points than their corresponding chlorides.[3][4][5]

The Rise of Commercial Fluorinated Alkanes: Refrigerants and Polymers

The early 20th century witnessed the transition of fluorinated alkanes from laboratory curiosities to industrial commodities, driven by the search for safer and more efficient chemicals.

Thomas Midgley, Jr. and the Advent of Chlorofluorocarbons (CFCs)

In the late 1920s, a team at General Motors, led by Thomas Midgley, Jr., sought a non-toxic, non-flammable alternative to the hazardous refrigerants used at the time, such as ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂). This research led to the development of dichlorodifluoromethane (B179400) (CCl₂F₂), which was given the trade name Freon-12.[9][10]

Experimental Protocol: Synthesis of Dichlorodifluoromethane (Freon-12)

Midgley and his team adapted the Swarts reaction for the industrial production of CFCs. The synthesis of dichlorodifluoromethane involved the reaction of carbon tetrachloride with anhydrous hydrogen fluoride.

-

Reactants:

-

Carbon tetrachloride (CCl₄)

-

Anhydrous hydrogen fluoride (HF)

-

-

Catalyst: Antimony pentachloride (SbCl₅)

-

Reaction: CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl

-

Significance: This process allowed for the large-scale, cost-effective production of a safe refrigerant, revolutionizing the refrigeration and air conditioning industries.

The Serendipitous Discovery of Polytetrafluoroethylene (PTFE) by Roy J. Plunkett

In 1938, a fortuitous accident in a DuPont laboratory led to the discovery of one of the most widely known fluoropolymers, polytetrafluoroethylene (PTFE), trademarked as Teflon. Dr. Roy J. Plunkett was researching new chlorofluorocarbon refrigerants and was working with tetrafluoroethylene (B6358150) (TFE).[11]

Upon inspecting a cylinder of TFE that had been stored, he found that the gas had polymerized into a waxy, white solid. This new material exhibited remarkable properties, including extreme chemical inertness, high thermal stability, and a very low coefficient of friction.

Experimental Protocol: Polymerization of Tetrafluoroethylene (from U.S. Patent 2,230,654)

Plunkett's subsequent work, detailed in his 1941 patent, explored methods for the controlled polymerization of TFE.[12][13]

-

Monomer: Tetrafluoroethylene (C₂F₄)

-

Conditions: The polymerization was found to occur under super-atmospheric pressure. The rate of polymerization could be increased by the presence of a catalyst and by conducting the reaction in a solvent.

-

Example from Patent:

-

Reactants: 7.3 parts tetrafluoroethylene, 0.1 part zinc chloride (catalyst).

-

Procedure: The reactants were placed in a container under pressure and maintained at a temperature of 20°C for 21 days.

-

Yield: 0.1 part of a white solid polymer (1.37% yield).[12]

-

-

Another Example from Patent:

-

Reactants: 4.5 parts tetrafluoroethylene, 0.1 part silver nitrate (B79036) (catalyst), 2.2 parts methyl alcohol (solvent).

-

Procedure: The reactants were placed in a container under pressure at 25°C. Polymerization began immediately, forming a jelly-like mass that solidified to a brown powder in three days.

-

Yield: 1.3 parts of polymer (29% yield).[13]

-

Electrochemical Fluorination: The Simons Process

A significant leap in the ability to produce highly fluorinated and perfluorinated compounds came in the 1930s with the work of Joseph H. Simons at Pennsylvania State University. Simons developed a method of electrochemical fluorination (ECF), now known as the Simons process.[14] This technique provided a safer and more direct route to perfluorinated compounds compared to the hazardous use of elemental fluorine.

Experimental Protocol: The Simons Electrochemical Fluorination (ECF) Process

The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.

-

Electrolyte: A solution of the organic compound in anhydrous hydrogen fluoride (HF).

-

Electrodes:

-

Anode: Typically a pack of nickel plates.

-

Cathode: Can be iron, steel, or nickel.

-

-

Cell Potential: Maintained near 5-6 volts, which is below the potential required to generate elemental fluorine.[14]

-

General Reaction: R₃C-H + HF --(electrolysis)--> R₃C-F + H₂

-

Procedure: A constant current is passed through the electrolyte solution. The organic substrate is continuously fed into the cell. The fluorinated products, which are often immiscible with HF, are drained from the bottom of the cell, while hydrogen gas exits from the top.

-

Key Features: The process replaces virtually all hydrogen atoms with fluorine atoms while often preserving the carbon skeleton and functional groups (though rearrangements can occur).

Data Presentation

The following tables summarize some of the key quantitative data associated with the early discoveries of fluorinated alkanes.

Table 1: Physical Properties of Early Fluorinated Alkanes

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Fluoromethane | CH₃F | 34.03 | -78.4 |

| Dichlorodifluoromethane (Freon-12) | CCl₂F₂ | 120.91 | -29.8[15][16] |

| Trichlorofluoromethane (Freon-11) | CCl₃F | 137.37 | 23.7 |

| Tetrafluoromethane | CF₄ | 88.00 | -128[17] |

| Hexafluoroethane | C₂F₆ | 138.01 | -78.2[17] |

Table 2: Experimental Conditions and Yields for the Polymerization of Tetrafluoroethylene (Plunkett's Patent Examples)

| Example | Reactants | Temperature (°C) | Time | Yield (%) |

| 1 | 8.5 parts TFE | 20 | 10 days | 7.1[12][13] |

| 2 | 7.8 parts TFE | 20 | 21 days | 0.64[12][13] |

| 3 | 7.3 parts TFE, 0.1 part ZnCl₂ | 20 | 21 days | 1.37[12] |

| 4 | 5.4 parts TFE, 0.1 part AgNO₃ | 25 | 3 days | 0.93[12] |

| 8 | 4.5 parts TFE, 0.1 part AgNO₃, 2.2 parts CH₃OH | 25 | 3 days | 29[13] |

Mandatory Visualizations

Timeline of Key Discoveries

Caption: A timeline of key discoveries in the history of fluorinated alkanes.

Swarts Reaction Workflow

Caption: A simplified workflow of the Swarts halogen exchange reaction.

Simons Electrochemical Fluorination Cell

Caption: A schematic diagram of a Simons electrochemical fluorination cell.

Conclusion

The discovery and development of fluorinated alkanes represent a fascinating chapter in the history of chemistry, marked by both systematic research and serendipitous breakthroughs. The pioneering work of Swarts, Midgley, Plunkett, and Simons not only introduced a new class of compounds with unparalleled properties but also laid the groundwork for the modern fluorochemical industry. The experimental protocols developed by these early researchers, from halogen exchange to electrochemical fluorination, remain fundamental to the synthesis of a wide array of fluorinated materials that continue to shape technology and medicine. This guide serves as a testament to their ingenuity and a valuable resource for contemporary researchers building upon their foundational discoveries.

References

- 1. collegedunia.com [collegedunia.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer [ouci.dntb.gov.ua]

- 4. byjus.com [byjus.com]

- 5. Swarts Reaction [unacademy.com]

- 6. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 7. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]

- 8. quora.com [quora.com]

- 9. Midgley Introduces Dichlorodifluoromethane as a Refrigerant Gas | Research Starters | EBSCO Research [ebsco.com]

- 10. Fluorocarbons [iloencyclopaedia.org]

- 11. Patent of the Week: Tetrafluoroethylene Polymers (Teflon) [suiter.com]

- 12. US2230654A - Tetrafluoroethylene polymers - Google Patents [patents.google.com]

- 13. blog.oppedahl.com [blog.oppedahl.com]

- 14. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Dichlorodifluoromethane - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 17. Fluorocarbon - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorohexane is a saturated haloalkane with the chemical formula C₆H₁₃F. Its structure consists of a six-carbon hexane (B92381) chain with a single fluorine atom substituted at the third carbon position. This substitution introduces chirality and polarity to the otherwise nonpolar hexane backbone, influencing its physical and chemical properties. Understanding the precise molecular geometry and bonding characteristics of this compound is crucial for applications in medicinal chemistry, materials science, and theoretical chemistry, where fluorine substitution is a key strategy for modulating molecular properties.

Molecular Structure

The IUPAC name for this compound is this compound. The presence of a fluorine atom on the third carbon atom (C3) of the hexane chain creates a stereocenter.[1] Consequently, this compound exists as a pair of enantiomers, (R)-3-Fluorohexane and (S)-3-Fluorohexane.

Computed Molecular Geometry

Table 1: General Molecular Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₃F[1] |

| Molecular Weight | 104.1658 g/mol [1] |

| IUPAC Name | This compound |

| CAS Registry Number | 52688-75-2[1] |

| Chirality | Yes (at C3) |

Table 2: Computed Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C-F | 1.40 - 1.42 |

| C-C (average) | 1.52 - 1.54 |

| C-H (average) | 1.09 - 1.10 |

Note: These values are typical for fluoroalkanes and may vary slightly depending on the computational method used.

Table 3: Computed Bond Angles in this compound

| Angle | Angle (degrees) |

| F-C3-C2 | ~109.5 |

| F-C3-C4 | ~109.5 |

| C2-C3-C4 | ~112 |

| H-C-H (average) | ~109.5 |

| H-C-C (average) | ~109.5 |

Note: The C-C-C bond angle around the fluorine-bearing carbon is often slightly larger than the ideal tetrahedral angle due to steric hindrance.

Table 4: Computed Dihedral Angles in this compound

| Dihedral Angle | Angle (degrees) |

| F-C3-C4-C5 | Varies with conformation (gauche, anti) |

| C1-C2-C3-F | Varies with conformation (gauche, anti) |

The conformational landscape of this compound is determined by rotations around its C-C single bonds. The relative orientation of the fluorine atom with respect to the alkyl chain influences the molecule's overall dipole moment and reactivity.

Bonding Characteristics

The bonding in this compound is characterized by covalent sigma (σ) bonds between carbon, hydrogen, and fluorine atoms. The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in a highly polarized C-F bond, with a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the C3 carbon atom. This bond polarization is a defining feature of fluoroalkanes and is responsible for many of their unique properties.

The C-F bond is also exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol. This strength contributes to the chemical stability of many organofluorine compounds.

Physicochemical Properties

The introduction of a fluorine atom significantly alters the physicochemical properties of hexane.

Table 5: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 87.88 °C (estimated) |

| Melting Point | -104 °C (estimated) |

| Density | 0.8125 g/cm³ (estimated) |

The increased polarity and the presence of a dipole moment in this compound lead to stronger intermolecular dipole-dipole interactions compared to the purely van der Waals forces in hexane. This results in a higher boiling point than non-fluorinated alkanes of similar molecular weight.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of secondary fluoroalkanes like this compound is through the nucleophilic fluorination of the corresponding alcohol, 3-hexanol (B165604), or by halogen exchange from a corresponding alkyl halide.

Example Protocol: Fluorination of 3-Hexanol using Diethylaminosulfur Trifluoride (DAST)

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: A solution of 3-hexanol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining the low temperature.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the chirality and the coupling of protons to the fluorine atom. The proton on C3 (the carbon bearing the fluorine) will appear as a complex multiplet due to coupling with the adjacent protons on C2 and C4, as well as a large two-bond coupling to the fluorine atom (²JHF). The signals for the other protons will also show splitting due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for each of the six carbon atoms. The chemical shift of the carbon atom bonded to fluorine (C3) is significantly shifted downfield due to the deshielding effect of the electronegative fluorine atom. This signal will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature of organofluorine compounds.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. The ¹⁹F NMR spectrum of this compound will show a single resonance, which will be split into a complex multiplet due to coupling with the protons on C3 and the adjacent carbons (C2 and C4).

Table 6: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Key Coupling Constants (Hz) |

| ¹H (on C3) | 4.0 - 4.5 | ²JHF ≈ 45-50 |

| ¹³C (C3) | 85 - 95 | ¹JCF ≈ 160-180 |

| ¹⁹F | -170 to -180 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations characteristic of an alkane. The most significant feature will be a strong absorption band corresponding to the C-F bond stretch, typically appearing in the region of 1000-1100 cm⁻¹.

Table 7: Characteristic IR Absorption Frequencies for this compound

| Bond | Vibration Type | Frequency Range (cm⁻¹) |

| C-H | Stretch | 2850 - 3000 |

| C-H | Bend | 1350 - 1470 |

| C-F | Stretch | 1000 - 1100 |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z = 104 may be observed, though it might be of low intensity. The fragmentation pattern will be characterized by the loss of small neutral molecules and radicals. A common fragmentation pathway for alkyl halides is the loss of the halogen atom or a hydrogen halide.

Logical Flow of Spectroscopic Analysis

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. The presence of a fluorine atom on the hexane backbone introduces chirality and significantly influences the molecule's geometry, polarity, and spectroscopic properties. The provided data and experimental outlines serve as a valuable resource for researchers and professionals working with this and similar fluorinated compounds in various scientific and developmental fields. Further experimental and computational studies will continue to refine our understanding of this seemingly simple yet fundamentally important molecule.

References

An In-depth Technical Guide on the Thermodynamic Properties of 3-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorohexane is a saturated haloalkane with the chemical formula C₆H₁₃F. As with many organofluorine compounds, its unique physicochemical properties, influenced by the high electronegativity of the fluorine atom, make it a molecule of interest in various scientific domains, including materials science and as a potential component in pharmaceutical development. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, for process design, and for assessing its potential interactions in biological systems.

This technical guide provides a summary of the available thermodynamic data for this compound, outlines the standard experimental protocols for the determination of these properties, and presents logical workflows and relationships between key thermodynamic parameters. Due to the limited availability of specific experimental data for this compound, comparative data for its isomers and related compounds are also presented to provide a broader context.

Physicochemical Properties of this compound

Basic molecular information for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃F | --INVALID-LINK--[1][2][3] |

| Molecular Weight | 104.1658 g/mol | --INVALID-LINK--[1][2][3] |

| CAS Registry Number | 52688-75-2 | --INVALID-LINK--[1][2][3] |

| IUPAC Name | This compound | --INVALID-LINK--[1][2][3] |

Thermodynamic Data

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is a critical measure of the energy required to transform a liquid into a gas at a constant pressure and temperature. It is a direct indicator of the strength of intermolecular forces within the liquid.

| Compound | Enthalpy of Vaporization (kJ/mol) | Temperature (K) |

| This compound | 36.8 | 296 |

| 1-Fluorohexane | 36.5 ± 0.2 | 298.15 |

Data for this compound sourced from the NIST WebBook.[2]

Comparative Thermodynamic Data for Isomers and Related Compounds

To facilitate a deeper understanding and to aid in the theoretical estimation of the thermodynamic properties of this compound, the following table presents available data for its structural isomers and other related haloalkanes. The boiling points of haloalkanes are influenced by the size and mass of the halogen atom and the size of the alkyl group, with an increase in these factors generally leading to a higher boiling point due to stronger van der Waals forces.[4][5]

| Compound | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) at 298.15 K |

| 1-Fluorohexane | 93.4 | 36.5 ± 0.2 |

| Perfluorohexane | 56 | 30.9 (at 25°C) |

| 1-Chloropropane | 46.6 | 28.9 ± 0.2 |

| 2-Chloropropane | 35.7 | 27.2 ± 0.1 |

| 1-Bromopropane | 71.0 | 31.8 ± 0.2 |

| 2-Bromopropane | 59.4 | 30.0 ± 0.1 |

| 1-Iodopropane | 102.4 | 35.4 ± 0.2 |

| 2-Iodopropane | 89.4 | 33.1 ± 0.2 |

Note: Data for haloalkanes are provided for comparative purposes. Boiling points of isomeric haloalkanes tend to decrease with increased branching.[5]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid compounds like this compound.

Determination of Heat Capacity (Cp)

The specific heat capacity of a substance is the amount of heat energy required to raise the temperature of a unit mass of that substance by one degree Celsius. For liquids, Differential Scanning Calorimetry (DSC) is a widely used and effective technique.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Measurement Procedure:

-

An initial isothermal period is held at a temperature below the expected range of interest.

-

The sample and reference pans are then heated at a constant rate (e.g., 10 K/min) through the desired temperature range.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

A baseline measurement is obtained by running the same temperature program with two empty pans.

-

A calibration run is performed with a standard material of known heat capacity, such as sapphire.

-

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at the same temperature, after correcting for the baseline. The following equation is used:

Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std

where:

-

Cp,sample and Cp,std are the specific heat capacities of the sample and standard, respectively.

-

DSCsample and DSCstd are the differential heat flows of the sample and standard.

-

msample and mstd are the masses of the sample and standard.

-

References

An In-Depth Technical Guide to the Isomers and Enantiomers of 3-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorohexane, a chiral alkyl fluoride (B91410), exists as a pair of enantiomers due to the stereocenter at the third carbon atom. While the physical and chemical properties of the racemic mixture are documented, the distinct characteristics and biological activities of the individual (R)- and (S)-enantiomers remain largely unexplored in publicly available literature. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on its enantiomeric forms. It outlines established and theoretical approaches for their synthesis, separation, and characterization, addressing the critical need for enantiopure compounds in various scientific and pharmaceutical applications. This document also explores the potential biological significance of this compound's chirality, drawing parallels with other chiral fluorinated molecules.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the carbon atom bonded to the fluorine atom (C3). This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-fluorohexane and (S)-3-fluorohexane.

dot

Caption: Enantiomeric relationship of this compound.

The spatial arrangement of the ethyl, propyl, hydrogen, and fluorine substituents around the C3 stereocenter determines the absolute configuration (R or S) of each enantiomer. While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit distinct interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions. This differential interaction is of paramount importance in pharmacology and toxicology, as the biological activity and metabolic fate of a chiral drug can be enantiomer-dependent.

Physicochemical Properties

| Property | Racemic this compound | (R)-3-Fluorohexane (estimated) | (S)-3-Fluorohexane (estimated) |

| Molecular Formula | C₆H₁₃F | C₆H₁₃F | C₆H₁₃F |

| Molecular Weight | 104.17 g/mol [1] | 104.17 g/mol | 104.17 g/mol |

| Boiling Point | 87-88 °C[2] | 87-88 °C | 87-88 °C |

| Density | ~0.8 g/mL | ~0.8 g/mL | ~0.8 g/mL |

| Refractive Index | ~1.375 | ~1.375 | ~1.375 |

| Specific Rotation [α] | 0° | Value not reported | Value not reported |

Synthesis of this compound

The synthesis of racemic this compound can be achieved through several established methods for the conversion of alcohols or alkyl halides to alkyl fluorides.

Synthesis from 3-Hexanol (B165604)

A common and effective method for the synthesis of this compound is the nucleophilic fluorination of 3-hexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3][4][5]

Experimental Protocol (General):

-

Reaction Setup: A solution of 3-hexanol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is cautiously quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The crude product is purified by fractional distillation to yield racemic this compound.

dot

Caption: Synthesis of this compound from 3-Hexanol.

Synthesis from 3-Bromohexane (B146008)

An alternative route involves the nucleophilic substitution of 3-bromohexane with a fluoride source, such as potassium fluoride (KF) or silver fluoride (AgF). This reaction may be facilitated by the use of a phase-transfer catalyst.

Experimental Protocol (General):

-

Reaction Setup: A mixture of 3-bromohexane, a fluoride source (e.g., spray-dried KF), and a high-boiling point solvent (e.g., diethylene glycol) is prepared. A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be added to enhance the reaction rate.

-

Heating: The reaction mixture is heated to a high temperature (typically >150 °C) with vigorous stirring for several hours.

-

Reaction Monitoring and Workup: The reaction progress is monitored by GC. Upon completion, the mixture is cooled, and the product is isolated by distillation or extraction.

-

Purification: The crude this compound is purified by fractional distillation.

Enantioselective Synthesis and Resolution of Enantiomers

Obtaining enantiomerically pure (R)- and (S)-3-fluorohexane is crucial for evaluating their distinct biological activities. This can be achieved through enantioselective synthesis or the resolution of the racemic mixture.

Enantioselective Synthesis

While specific protocols for the enantioselective synthesis of this compound are not readily found in the literature, general strategies for asymmetric fluorination could be adapted. These include:

-

Enantioselective Fluorination of an Alkene: The asymmetric hydrofluorination of 3-hexene (B12438300) using a chiral catalyst could potentially yield enantiomerically enriched this compound.

-

Kinetic Resolution of Racemic 3-Hexanol: The enzymatic or chemical acylation of racemic 3-hexanol with a chiral acylating agent could lead to the separation of one enantiomer of the alcohol, which can then be fluorinated to the corresponding enantiomer of this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be accomplished using chiral chromatography techniques.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[6][7][8]

Experimental Protocol (General):

-

Column Selection: A capillary column coated with a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are often effective for the separation of halogenated alkanes.[6][9]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Method Development: The oven temperature program, carrier gas flow rate, and injection parameters are optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

-

Analysis: The racemic mixture of this compound is injected, and the retention times of the two enantiomers are determined. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[10]

dot

Caption: Chiral GC separation of this compound enantiomers.

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of this compound or for preparative-scale separations, chiral HPLC is the method of choice.[11]

Experimental Protocol (General):

-

Column Selection: A column packed with a chiral stationary phase is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable.[12]

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected.

-

Detection: A UV detector is commonly used if the molecule has a chromophore. For simple alkanes, a refractive index detector may be necessary.

-

Optimization: The mobile phase composition and flow rate are optimized to achieve separation of the enantiomers.

Spectroscopic Characterization

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of this compound and its enantiomers.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the different alkyl protons, with coupling to the fluorine atom providing valuable structural information.

-

¹³C NMR: The carbon NMR spectrum of racemic this compound has been reported. In the presence of a chiral shift reagent, it may be possible to resolve the signals of the individual enantiomers.[13]

-

¹⁹F NMR: Fluorine NMR is highly sensitive to the chemical environment of the fluorine atom. For the enantiomers of this compound, the ¹⁹F chemical shifts will be identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral shift reagent, separate signals for the (R)- and (S)-enantiomers may be observed, allowing for the determination of enantiomeric excess.[14][15][16]

5.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. When coupled with a chiral separation technique like GC-MS, it can be used to identify and quantify the individual enantiomers.

Biological Activity and Significance

While there is no specific data on the biological activity of the enantiomers of this compound, the introduction of fluorine into organic molecules can significantly impact their pharmacological properties.[17][18] Fluorine can alter a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[19]

Given that many biological systems, such as enzymes and receptors, are chiral, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. One enantiomer may be more potent, have a different mode of action, or be metabolized differently than the other. Therefore, the development of methods for the synthesis and separation of the individual enantiomers is a critical step in exploring their potential applications in drug discovery and development. The biological effects of short-chain fluoroalkanes are an area of active research, with considerations for both potential therapeutic applications and toxicological profiles.[20][21]

Conclusion

This compound presents a simple yet important model for the study of chirality in fluorinated alkanes. While methods for the synthesis of the racemic mixture are established, the separation and characterization of its individual enantiomers require specialized techniques such as chiral chromatography. The elucidation of the distinct physicochemical and biological properties of (R)- and (S)-3-fluorohexane will be crucial for understanding their potential roles in medicinal chemistry and materials science. This guide provides a foundational framework for researchers and scientists to approach the synthesis, separation, and analysis of these chiral molecules, paving the way for future investigations into their unique properties and applications.

References

- 1. This compound | C6H13F | CID 13620131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Steroidal allylic fluorination using diethylaminosulfur trifluoride: a convenient method for the synthesis of 3 beta-acetoxy-7 alpha- and 7 beta-fluoroandrost-5-en-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 20. api.pageplace.de [api.pageplace.de]

- 21. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Acquisition of 3-Fluorohexane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical starting point for innovation. This technical guide provides an in-depth overview of the commercial availability, potential suppliers, and procurement strategies for 3-Fluorohexane (CAS Number: 52688-75-2), a molecule of interest in synthetic and medicinal chemistry. Due to its limited commercial availability, this guide also details pathways for custom synthesis and provides relevant physicochemical data and a representative experimental protocol.

Commercial Availability and Direct Suppliers

| Supplier | Contact Information | Country | Notes |

| Narchem Corporation | --INVALID-LINK-- | United States | Listed as a supplier in chemical databases. Direct inquiry is necessary to confirm stock and product specifications. |

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its application in research and development. The following table compiles key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃F | PubChem[1] |

| Molecular Weight | 104.17 g/mol | PubChem[1] |

| CAS Number | 52688-75-2 | PubChem[1] |

| Boiling Point | 87.88°C (estimated) | ChemicalBook |

| Melting Point | -104°C | ChemicalBook |

| Density | 0.8125 (estimated) | ChemicalBook |

| Refractive Index | 1.3689 | ChemicalBook |

Procurement Workflow for this compound

Given the scarcity of off-the-shelf this compound, a strategic approach to procurement is necessary. The following diagram outlines a logical workflow for researchers seeking to obtain this compound, from initial supplier checks to custom synthesis projects.

Caption: A workflow diagram illustrating the decision-making process for obtaining this compound.

Custom Synthesis: A Viable Alternative

For many research applications requiring this compound, custom synthesis will be the most practical or only option. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to prepare the compound on a fee-for-service basis.

Key Steps in Custom Synthesis:

-

Identify and Vet CROs: Seek out companies with expertise in fluorination chemistry and small molecule synthesis.

-

Request Quotations: Provide the CAS number, desired quantity, required purity, and any necessary analytical data (e.g., NMR, LC-MS).

-

Technical Evaluation: The CRO will propose a synthetic route and provide a quote based on the complexity, number of steps, and cost of starting materials.

-

Project Initiation: Upon agreement, the CRO will commence the synthesis project.

-

Reporting and Delivery: Reputable CROs provide regular progress updates and deliver the final compound with a comprehensive Certificate of Analysis.

Companies Offering Custom Organic Synthesis Services:

-

Moravek, Inc.[2]

-

Enamine[3]

-

Charles River Laboratories[4]

-

Life Chemicals[5]

-

BioActs[6]

-

Otava Chemicals[7]

Experimental Protocol: Synthesis of Alkyl Fluorides from Secondary Alcohols

Reaction:

-

Reactants: 3-Hexanol (B165604), Diethylaminosulfur Trifluoride (DAST)

-

Solvent: Dichloromethane (B109758) (DCM)

-

Product: this compound

Procedure:

-

A solution of 3-hexanol (1.0 equivalent) in anhydrous dichloromethane (approx. 20 volumes) is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with stirring.[8]

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for approximately 2 hours.[8]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with dichloromethane.

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[8]

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Safety Considerations:

-

DAST is a moisture-sensitive and thermally unstable reagent that can react violently with water.[10] It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

The reaction should be conducted under an inert atmosphere to prevent moisture from entering the reaction vessel.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

This technical guide provides a comprehensive overview for researchers and drug development professionals on the acquisition of this compound. While direct purchase options are limited, custom synthesis offers a reliable pathway to obtain this compound for research and development purposes. The provided physicochemical data and representative experimental protocol should serve as a valuable resource for planning and executing studies involving this compound.

References

- 1. This compound | C6H13F | CID 13620131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. moravek.com [moravek.com]

- 3. Custom Synthesis - Enamine [enamine.net]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Organic Synthesis - BioActs Custom Services [bioacts.com]

- 7. Custom Synthesis [otavachemicals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluorohexane is publicly available. The following in-depth technical guide has been developed by extrapolating data from its structural isomer, 1-Fluorohexane, and other similar short-chain fluoroalkanes. This information is intended to provide a comprehensive safety overview and handling precautions. All procedures should be conducted with the utmost care, and a thorough risk assessment should be performed before handling this compound.

Executive Summary

This compound is a fluorinated alkane with potential applications in organic synthesis and drug development. Due to the absence of a dedicated Safety Data Sheet, this guide provides a critical overview of its presumed hazards, handling protocols, and emergency procedures based on data from its close structural analog, 1-Fluorohexane. This document is intended for use by trained professionals in a laboratory setting and emphasizes the importance of stringent safety measures when working with this potentially flammable and toxic compound.

Physicochemical and Toxicological Data

The following tables summarize the known and estimated quantitative data for this compound and its isomer, 1-Fluorohexane. This information is crucial for understanding the compound's behavior and potential hazards.

Table 1: Physical and Chemical Properties

| Property | This compound | 1-Fluorohexane | Data Source(s) |

| Molecular Formula | C₆H₁₃F | C₆H₁₃F | [1][2] |

| Molecular Weight | 104.1658 g/mol | 104.17 g/mol | [1][2] |

| Appearance | Colorless Liquid (Predicted) | Colorless Liquid | [3][4] |

| Boiling Point | 87.88°C (Estimate) | 92-93°C | [1][3] |

| Melting Point | -104°C (Estimate) | -103°C | [1][3] |

| Density | 0.8125 g/mL (Estimate) | 0.8 g/mL at 25°C | [1][3][5] |

| Flash Point | Not Available | 16°C | [6] |

| Refractive Index | 1.3689 (Estimate) | 1.3755 | [1][7] |

Table 2: Hazard Identification and Classification (Based on 1-Fluorohexane)

| Hazard Class | GHS Classification | Hazard Statement(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8][9][10][11] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[9][10][11] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[9][10] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[9][10][11] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the predicted flammability and toxicity of this compound, the following protocols, derived from best practices for handling similar fluoroalkanes, are mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the minimum required PPE for handling this compound.

Chemical Handling Protocol

All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.

-

Preparation:

-

Ensure the work area is free of ignition sources (e.g., open flames, hot plates, spark-producing equipment).[6][8][9]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[6][8][9]

-

Have a spill kit readily available. The kit should contain absorbent materials suitable for flammable liquids and a container for hazardous waste.[12]

-

-

Dispensing:

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Store in a designated flammables cabinet.

-

Emergency Procedures

The following diagram illustrates the logical flow of actions in case of an emergency involving this compound.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Because of the potential for the compound to metabolize to hydrofluoric acid, treatment with calcium gluconate gel may be considered by medical professionals.[13][14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Collect all residues, contaminated absorbents, and PPE in a designated, labeled, and sealed container.

-

Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.

Conclusion

While the precise safety profile of this compound remains to be officially documented, the data available for its structural isomer, 1-Fluorohexane, strongly suggests that it should be handled as a flammable, toxic, and irritant compound. The protocols and data presented in this guide are intended to foster a culture of safety and preparedness among researchers, scientists, and drug development professionals. Adherence to these guidelines, coupled with a rigorous, case-by-case risk assessment, is paramount to ensuring the safe handling and use of this and other novel chemical entities.

References

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. 1-Fluorohexane - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1-FLUOROHEXANE | 373-14-8 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-Fluorohexane | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 13. researchsafety.northwestern.edu [researchsafety.northwestern.edu]

- 14. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]

- 15. ehs.utoronto.ca [ehs.utoronto.ca]

Methodological & Application

Application Notes and Protocols for 3-Fluorohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited published data exists on the specific applications of 3-fluorohexane as a solvent in organic synthesis. These notes and protocols are based on the known physicochemical properties of this compound and the general characteristics of fluorinated solvents. Researchers should conduct small-scale trials to validate its suitability for their specific reactions.

Introduction to this compound as a Solvent

This compound is a hydrofluoroalkane, a class of solvents gaining interest in organic synthesis due to their unique properties. The single fluorine atom in this compound imparts distinct characteristics compared to its non-fluorinated counterpart, hexane, suggesting potential advantages in specific reaction environments. While not as extensively studied as perfluorinated solvents, its partial fluorination offers a balance of properties that may be beneficial for certain transformations.

These application notes provide an overview of the potential uses of this compound, supported by its physicochemical data, and offer generalized experimental protocols for its use.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is crucial for its effective application. The following tables summarize the known properties of this compound and compare them with common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃F | [1][2][3][4] |

| Molecular Weight | 104.17 g/mol | [1][2][3][4] |

| CAS Number | 52688-75-2 | [1][2][3][4] |

| Boiling Point (estimated) | 87.88 °C | [2] |

| Melting Point | -104 °C | [2] |

| Density (estimated) | 0.8125 g/mL | [2] |

| Refractive Index | 1.3689 | [2] |

Table 2: Comparative Properties of Selected Organic Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |

| This compound (estimated) | 87.88 | 0.8125 | Likely low to moderate |

| Hexane | 69 | 0.655 | 1.88 |

| Dichloromethane (DCM) | 39.6 | 1.33 | 9.08 |

| Tetrahydrofuran (THF) | 66 | 0.889 | 7.58 |

| Acetonitrile | 81.6 | 0.786 | 37.5 |

| Toluene | 110.6 | 0.867 | 2.38 |

Potential Applications in Organic Synthesis

Based on the general properties of fluorinated solvents, this compound is anticipated to be useful in the following areas:

-

Reactions Requiring Higher Thermal Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can lead to greater thermal and chemical stability. This makes this compound a potential solvent for reactions that require elevated temperatures where more traditional solvents might decompose.

-